Levocorin calcium pentahydrate
Description
Historical Perspectives in Folate Research
The journey to understanding and isolating specific folate derivatives like levofolinate is a story of incremental scientific discovery. The initial breakthrough came in 1931 when researcher Lucy Wills identified a "new hemopoietic factor" in yeast extract, later termed "Wills' factor," which was crucial for preventing anemia in pregnant women. news-medical.netcam.ac.uk This marked the first recognition of the vital role of what would later be known as folate. news-medical.netcam.ac.uk
Subsequent research in the 1930s and 1940s led to the isolation of this factor from various sources, including spinach, from which the term "folic acid" was derived. researchgate.net In 1941, Mitchell and his team successfully concentrated "folic acid" from spinach. karger.com A pivotal moment arrived in 1943 when Bob Stokstad and his colleagues at Lederle Laboratories isolated the pure crystalline form of folic acid and subsequently synthesized it, paving the way for more in-depth research into its biological functions. news-medical.netresearchgate.net
The discovery of folinic acid, also known as leucovorin, in 1948 was another significant milestone. It was identified as a necessary growth factor for the bacterium Leuconostoc citrovorum, leading to it being called "citrovorum factor". wikipedia.org It was later understood to be a derivative of folic acid. wikipedia.org This period also saw the development of the first anti-cancer drugs, which were anti-folates, highlighting the critical role of folates in rapidly dividing cells. news-medical.net These historical discoveries laid the essential groundwork for the eventual isolation and characterization of the specific, biologically active enantiomer, levofolinate.
| Milestone | Year | Key Discovery/Event | Lead Researcher(s)/Group |
| Identification of "Wills' factor" | 1931 | Discovery of a factor in yeast extract that prevents macrocytic anemia. news-medical.netcam.ac.uk | Lucy Wills |
| Isolation of "Folic Acid" | 1941 | Concentration of the active factor from spinach. karger.com | H. K. Mitchell, et al. |
| Crystallization & Synthesis of Folic Acid | 1943 | Isolation of the pure crystalline form and its chemical synthesis. news-medical.netresearchgate.net | Bob Stokstad (Lederle Laboratories) |
| Discovery of Folinic Acid | 1948 | Identification of "citrovorum factor" as a growth factor for Leuconostoc citrovorum. wikipedia.org | Sauberlich and Baumann |
Derivation and Classification as a Reduced Folate
Levocorin calcium pentahydrate is a reduced folate, a classification that distinguishes it from its precursor, folic acid. Folic acid itself is a synthetic, oxidized form of the vitamin and must be reduced in the body to become biologically active. mhmedical.com The key enzyme in this process is dihydrofolate reductase (DHFR). mhmedical.com
Folinic acid, chemically known as 5-formyltetrahydrofolic acid, is a derivative of tetrahydrofolic acid (THF), the active form of folic acid. wikipedia.org Its synthesis from folic acid involves the reduction of the pteridine (B1203161) ring. google.com This process results in a compound that does not require the action of DHFR for its conversion into other active folate derivatives. wikipedia.org This is a crucial distinction, particularly in therapeutic contexts where DHFR may be inhibited.
The synthesis of folinic acid from N-(pteroyl)-L-glutamic acid (folic acid) results in a racemic mixture, meaning it contains equal amounts of two diastereomers: the (6S) and (6R) forms. google.com Levocorin calcium is the calcium salt of the purified (6S)-diastereomer, also known as the levo- or l-isomer. medac.eu The separation of these diastereomers is a critical step in its production. One patented method for this resolution involves the addition of a water-soluble salt to an aqueous solution of a (6R,S)-folinate salt, which causes the less soluble (6R)-folinate to precipitate, allowing for the isolation of the desired (6S)-folinate from the remaining solution. google.com
Enantiomeric Forms and Biological Relevance
The distinction between the two enantiomeric forms of folinic acid, the levorotatory (levo-) and dextrorotatory (dextro-) isomers, is of paramount biological significance. The levo-isomer, levofolinic acid, is the biologically active form of the molecule. nih.gov The dextro-isomer, on the other hand, is considered biochemically inactive and is not metabolized by the body, being slowly eliminated through urine. google.com
Research has consistently demonstrated that the biological activity of racemic folinic acid is attributable solely to its levo- component. nih.gov In fact, the dextro-isomer is considered an impurity. The body can only utilize the levo-isomer, which is readily converted into other essential reduced folate derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate. wikipedia.org These metabolites are crucial for various metabolic processes, including the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. mdpi.com
Pharmacokinetic studies have further elucidated the differences between the two isomers. After administration of racemic folinic acid, the plasma concentrations of the active l-isomer and its active metabolite, l-5-methyltetrahydrofolate, are what contribute to its biological effects. nih.gov The inactive d-isomer does not contribute to the therapeutic action and is simply cleared from the body. google.com This understanding has led to the development and preference for the pure levo-isomer, levofolinate, to provide only the active compound.
| Enantiomer | Biological Activity | Metabolic Fate |
| Levofolinate ((6S)-folinic acid) | Biologically active. nih.gov | Readily converted to other active folate derivatives (e.g., 5,10-methylenetetrahydrofolate, 5-methyltetrahydrofolate). wikipedia.org |
| Dextrofolinate ((6R)-folinic acid) | Biologically inactive. google.com | Not metabolized; slowly excreted in the urine. google.com |
Structure
2D Structure
Properties
Molecular Formula |
C40H44CaN14O14 |
|---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
calcium;4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate;(4S)-4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H23N7O7.Ca/c2*1-26(13-8-22-16-15(27(13)9-28)18(32)25-20(21)24-16)11-4-2-10(3-5-11)17(31)23-12(19(33)34)6-7-14(29)30;/h2*2-5,9,12-13H,6-8H2,1H3,(H,23,31)(H,29,30)(H,33,34)(H4,21,22,24,25,32);/q;;+2/p-2/t12-,13?;;/m0../s1 |
InChI Key |
BMJYRCFXYRPCPK-IYPRWPFWSA-L |
Isomeric SMILES |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Canonical SMILES |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
Chemical Synthesis and Purification Methodologies
Synthetic Routes from Folic Acid Precursors
The conversion of folic acid into levocorin calcium pentahydrate is a well-established synthetic sequence. Folic acid is first transformed into its reduced form, tetrahydrofolic acid (THFA), which then undergoes formylation and subsequent salt formation. google.comnih.gov
The initial and critical step in the synthesis is the reduction of folic acid to tetrahydrofolic acid (THFA). This transformation eliminates the double bond in the pyrazine (B50134) ring of the pteridine (B1203161) nucleus. Common methods employ reducing agents such as sodium borohydride (B1222165) or potassium borohydride. google.comgoogle.com Another established method is catalytic hydrogenation, often using a platinum oxide catalyst. google.com One method describes dissolving folic acid and using an organic acid zinc catalyst with potassium borohydride at a controlled temperature of 40-60°C. google.com
Following the reduction, the resulting tetrahydrofolic acid (THFA) is subjected to formylation to introduce a formyl group at the N5 position. A common method involves using formic acid as the formylating agent. google.com To facilitate this reaction, a catalyst such as trifluoroacetic acid can be used. google.com The reaction proceeds to form an intermediate, 5,10-methenyltetrahydrofolate (5,10-CH2-THFA), which is then typically isolated as a hydrochloride salt to aid in purification. google.com
The formylated intermediate is then converted to the final product through hydrolysis and salt formation. The intermediate, such as the hydrochloride salt of 5,10-CH2-THFA, is suspended in water, and the pH is carefully adjusted to a range of 5.5 to 7.5 using a basic solution. google.com The solution is then heated to induce hydrolysis and open the ring structure. google.com Following hydrolysis, a soluble calcium salt, typically anhydrous calcium chloride, is added to the solution. google.comgoogle.com The pH is again adjusted, generally to a range of 5.5 to 8.5, to facilitate the precipitation of levocorin calcium as a solid. google.com
Advanced Purification Techniques
Achieving high purity is essential, and various techniques are employed to refine the crude this compound. A primary method is recrystallization. google.comgoogle.com One patented process describes dissolving the crude product in purified water, adjusting the pH to 6.0-7.5 with acid, and then using ethanol (B145695) to induce crystallization, which can yield a product meeting pharmacopoeial standards in a single step. google.com
Another advanced technique involves chiral resolution to separate the desired l-isomer from the d-isomer if a racemic mixture of folinic acid (leucovorin) is synthesized. This can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as R-(α)-phenylethylamine. patsnap.comdrugfuture.com Furthermore, processes have been developed to decalcify calcium levofolinate using sodium carbonate, followed by controlled precipitation with an acid to obtain the crystalline free acid, which can then be converted back to the high-purity calcium salt. google.comgoogle.com
Structural Confirmation Methodologies
The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques, with spectroscopic methods being central to this process. nih.gov
Ultraviolet (UV) spectroscopy is a fundamental tool for the quantitative analysis of levocorin calcium. researchgate.netajpaonline.com The compound exhibits a characteristic absorption maximum (λmax) in the UV spectrum. In a 0.1N sodium hydroxide (B78521) solution, the λmax is observed at approximately 282 nm. researchgate.netajpaonline.comajpaonline.com This property is routinely used for concentration determination and quality control assays. ajpaonline.com
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the molecular structure. While the spectrum of the pentahydrate salt is complex, the analysis of its precursor, folic acid, gives insight into the characteristic signals. The ¹H-NMR spectrum of folic acid shows distinct peaks corresponding to the aromatic protons of the p-aminobenzoyl group, the protons of the glutamic acid moiety, and the pteridine ring protons. hmdb.ca For levocorin, additional signals corresponding to the formyl proton and the protons on the reduced, chiral tetrahydrofolate ring would be expected, confirming the successful synthesis. nih.gov
Data Tables
Table 1: UV Spectroscopic Data for Calcium Levofolinate
| Parameter | Value | Solvent | Reference(s) |
| λmax | 282 ± 2 nm | 0.1N NaOH | researchgate.netajpaonline.comajpaonline.com |
| Linearity Range | 3-18 µg/mL | 0.1N NaOH / DDW | researchgate.netajpaonline.com |
| Correlation (r²) | 0.999 | 0.1N NaOH / DDW | researchgate.netajpaonline.com |
This table presents data for quantitative analysis using UV spectrophotometry.
Elemental Analysis
The elemental composition of a compound is a fundamental characteristic that confirms its molecular formula. For this compound, with the chemical formula C₂₀H₃₁CaN₇O₁₂, the theoretical elemental analysis provides a baseline for verifying the purity of a synthesized batch. medkoo.comnih.govcymitquimica.com
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 20 | 240.2 | 39.93 |
| Hydrogen | H | 1.01 | 31 | 31.31 | 5.19 |
| Calcium | Ca | 40.08 | 1 | 40.08 | 6.66 |
| Nitrogen | N | 14.01 | 7 | 98.07 | 16.30 |
| Oxygen | O | 16.00 | 12 | 192.00 | 31.91 |
| Total | 601.66 | 100.00 |
Data derived from theoretical calculations based on the molecular formula. medkoo.com
Experimental values obtained from elemental analysis of a synthesized product should closely match these theoretical percentages to confirm the identity and purity of the this compound.
Optimization of Synthesis Yields and Efficiency
The industrial production of this compound necessitates the optimization of synthesis and purification processes to maximize yield and efficiency while maintaining high purity. Research has focused on several key areas to achieve these goals.
One patented method for preparing high-purity L-calcium levofolinate starts with folic acid as the raw material. google.com The process involves reduction, formylation, intermediate recrystallization for splitting, hydrolysis ring-opening, and final recrystallization for refining. This multi-step approach aims to produce L-calcium levofolinate with an optical purity of not less than 98.5%, with total impurities not exceeding 1% and any single impurity not greater than 0.3%. google.com
A significant advancement in improving synthesis efficiency involves shortening the process flow. A novel one-step synthesis method has been developed that directly produces calcium folinate from (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridine-6-yl)methyl)amino)benzoyl)-L-glutamic acid through an oxidation reaction in an organic solvent, followed by the addition of a calcium ion-containing compound. google.com This streamlined process has been shown to achieve a purity of 98.9% and a yield of 63%, thereby reducing the loss associated with multi-step purification and lowering production costs. google.com
Purification methodologies have also been a focus of optimization. A described method for purifying crude calcium levofolinate involves dissolving the crude product in purified water, adjusting the pH to between 6.0 and 7.5 with an acid, adding ethanol, and then filtering. google.com The filtrate is then subjected to further ethanol addition and crystallization. This recrystallization process is reported to be effective enough to meet the standards of the European Pharmacopoeia in a single step. google.com The ratio of crude product to purified water is specified as 1:20 to 1:32 (W/W), and the ratio of ethanol to the initial crude product is 4 to 8:1 (W/W). google.com
Another patented process for producing crystalline levofolinic acid from calcium levofolinate pentahydrate involves suspending the starting material in purified water, heating it, and then decalcifying it with sodium carbonate while maintaining a pH of about 8.0 with acetic acid. google.comgoogleapis.com The resulting sodium levofolinate solution is then subjected to a series of steps involving pH adjustments and the use of hydroalcoholic solutions to precipitate crystalline levofolinic acid. google.comgoogleapis.com Controlling parameters such as temperature (maintained between 30-60°C) and pH (kept between 3.0 and 4.5) is crucial to prevent the degradation of the unstable levofolinic acid. google.comgoogleapis.com
These optimization strategies, from streamlining synthesis pathways to refining purification techniques, are vital for the cost-effective and large-scale production of high-purity this compound for pharmaceutical use.
Biochemical Metabolism and Pathway Integration
Metabolic Conversion Pathways
Upon administration, leucovorin undergoes a series of metabolic conversions, primarily in the liver and intestinal mucosa, to form various active folate derivatives. drugbank.comnih.gov
Hepatic Metabolism
The liver is a primary site for the metabolism of leucovorin. drugbank.comnih.gov Within hepatocytes, leucovorin is rapidly converted into other reduced folate derivatives. medscape.com The distribution of folates is concentrated in the liver, highlighting its central role in processing and storing these essential compounds. cancercareontario.capfizer.com
Intestinal Mucosal Metabolism
A significant portion of leucovorin's metabolism occurs within the intestinal mucosa, especially following oral administration. drugbank.comfda.govlabriva.com It is extensively converted to 5-methyltetrahydrofolate (5-MTHF) in the intestines before absorption into the bloodstream. cancercareontario.calabriva.com This initial conversion is a key step in its bioavailability and subsequent systemic effects.
Formation of 5-Methyltetrahydrofolate
The primary and most significant metabolic fate of leucovorin is its conversion to l-5-methyltetrahydrofolate (l-5-MTHF). fresenius-kabi.usfda.gov This conversion happens rapidly, with 5-MTHF becoming the major circulating active metabolite. fda.govpfizer.com This active form is crucial for various downstream metabolic processes. The conversion pathway involves an intermediate step through 5,10-methenyltetrahydrofolate and then 5,10-methylenetetrahydrofolate before the final irreversible reduction to 5-MTHF, a reaction catalyzed by methylenetetrahydrofolate reductase (MTHFR) using FADH2 and NADPH as cofactors. fresenius-kabi.usfda.govwikipedia.org
Conversion to 5,10-Methylenetetrahydrofolate
Leucovorin is readily converted to 5,10-methylenetetrahydrofolate. drugbank.comfresenius-kabi.usfda.gov This metabolite is a critical one-carbon donor in the synthesis of thymidylate, a necessary component of DNA. wikipedia.orgmdpi.com The formation of 5,10-methylenetetrahydrofolate from leucovorin is a key step that allows it to participate directly in nucleotide biosynthesis. mdpi.com
Role in One-Carbon Metabolism
One-carbon metabolism is a fundamental network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions. frontiersin.orgfrontiersin.org Leucovorin, through its conversion to active folate coenzymes like 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, serves as a vital source of one-carbon units for these processes. frontiersin.orgnih.gov These reactions are critical for cellular proliferation and maintenance. frontiersin.org The ability of leucovorin to provide these one-carbon moieties is central to its biological function. fresenius-kabi.us
Interplay with Endogenous Folate Pools
Administered leucovorin expands the body's pool of reduced folates. fda.govlabriva.com It directly contributes to and mixes with the existing endogenous folate stores. nih.gov Studies in mice have shown that the accumulation of leucovorin and its metabolites in tissues is closely related to their levels in the plasma, suggesting a dynamic equilibrium between circulating and tissue-bound folates. nih.gov This interaction allows leucovorin to replenish depleted folate pools, which can be crucial in certain therapeutic contexts. The conversion of leucovorin to various folate derivatives, including longer-chain polyglutamates, further integrates it into the cellular folate network, with polyglutamation serving to retain these compounds within the cell. nih.govnih.gov
| Parameter | Finding | Source |
| Primary Metabolite | l-5-methyltetrahydrofolate (l-5-MTHF) | fresenius-kabi.usfda.gov |
| Key Conversion Site (Oral) | Intestinal Mucosa | drugbank.comfda.govlabriva.com |
| Key Conversion Site (Systemic) | Liver | drugbank.comnih.gov |
| Intermediate Metabolites | 5,10-methenyltetrahydrofolate, 5,10-methylenetetrahydrofolate | fresenius-kabi.usfda.gov |
| Role | Source of one-carbon units for nucleotide and amino acid synthesis | frontiersin.orgnih.gov |
| Interaction | Expands and integrates with the body's endogenous folate pools | fda.govlabriva.comnih.gov |
Molecular and Cellular Mechanisms of Action
Bypass of Dihydrofolate Reductase (DHFR) Dependence
A primary mechanism of Levocorin calcium pentahydrate is its ability to circumvent the metabolic block imposed by DHFR inhibitors, such as methotrexate (B535133). hres.ca Folic acid, in its oxidized form, must be reduced by DHFR to its biologically active form, tetrahydrofolate (THF). drugbank.com DHFR inhibitors prevent this conversion, leading to a depletion of intracellular THF pools and subsequent disruption of essential biosynthetic pathways. drugbank.com
This compound is a reduced folate and does not require reduction by DHFR to become active. drugbank.com It is readily converted within cells into various active tetrahydrofolate derivatives, effectively replenishing the pool of these essential cofactors. hres.ca This circumvention of DHFR is crucial in "rescue" therapy following high-dose methotrexate treatment, allowing normal cells to resume DNA, RNA, and protein synthesis. hres.ca The primary tetrahydrofolate analogs supplied by the metabolism of Levocorin include:
5-Formyltetrahydrofolate (Folinic Acid): The initial form administered.
5,10-Methenyltetrahydrofolate: An intermediate in the interconversion of folate cofactors. researchgate.net
5,10-Methylenetetrahydrofolate: A key cofactor in pyrimidine (B1678525) synthesis. drugbank.com
5-Methyltetrahydrofolate: The predominant form of folate in circulation and a crucial component of the methionine cycle. drugbank.com
Contribution to Nucleic Acid Synthesis Pathways
Tetrahydrofolate and its derivatives are essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By providing a direct source of these cofactors, this compound plays a vital role in maintaining the integrity of nucleic acid biosynthesis. drugbank.com
The synthesis of the purine (B94841) ring requires the donation of two carbon atoms from folate cofactors. Specifically, N10-formyltetrahydrofolate is the one-carbon donor for two critical steps in the de novo purine synthesis pathway. lumenlearning.com This cofactor is essential for the enzymes glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. lumenlearning.com By ensuring a steady supply of N10-formyltetrahydrofolate, Levocorin facilitates the continuous production of inosine monophosphate (IMP), the precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org
In the synthesis of pyrimidines, the key contribution of folate cofactors is in the formation of thymidylate from uridylate. The enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.org This reaction requires 5,10-methylenetetrahydrofolate as the one-carbon donor. nih.gov The tetrahydrofolate is oxidized to dihydrofolate in the process. This compound ensures the availability of 5,10-methylenetetrahydrofolate, which is crucial for DNA synthesis and repair.
The methionine cycle is intrinsically linked to folate metabolism. The regeneration of methionine from homocysteine is catalyzed by the enzyme methionine synthase. proteopedia.org This reaction requires 5-methyltetrahydrofolate to donate a methyl group to homocysteine. researchgate.net In this process, 5-methyltetrahydrofolate is converted back to tetrahydrofolate, which can then be used to generate other folate cofactors. nih.gov this compound contributes to this cycle by providing a source of 5-methyltetrahydrofolate, thus supporting the synthesis of methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM). proteopedia.org
Modulation of Thymidylate Synthase Activity
This compound can modulate the activity of thymidylate synthase, particularly in the context of chemotherapy with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). drugbank.com 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. nih.gov
Levocorin enhances the inhibitory effect of FdUMP on thymidylate synthase. drugbank.com It is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and thymidylate synthase. drugbank.comnih.gov This stabilization of the enzyme-inhibitor complex leads to a more prolonged and effective inhibition of thymidylate synthase, thereby enhancing the cytotoxic effects of 5-FU. drugbank.com
Research has provided quantitative data on this modulation. A study on colon cancer patients demonstrated that the administration of leucovorin with 5-FU enhanced the inhibition of thymidylate synthase. nih.gov
| Treatment Group | Time After Administration | Residual Catalytic TS Activity (%) | Free FdUMP Binding Sites (%) |
| 5-FU alone | 45 hours | 74% | 49% |
| 5-FU with Leucovorin | 45 hours | 49% | 24% |
Stabilization of 5-Fluorodeoxyuridine Monophosphate (FdUMP) Binding
A primary mechanism of levocovorin is its role in enhancing the cytotoxic effects of 5-fluorouracil. patsnap.com After administration, 5-FU is metabolized within the cell to several active compounds, including 5-fluorodeoxyuridine monophosphate (FdUMP). patsnap.com Concurrently, levocovorin is readily converted to other reduced folates, most notably 5,10-methylenetetrahydrofolate. fda.gov
This metabolite, 5,10-methylenetetrahydrofolate, acts as a crucial cofactor by forming a stable ternary complex with FdUMP and the enzyme thymidylate synthase (TS). patsnap.comfda.gov Leucovorin, through its conversion to 5,10-methylenetetrahydrofolate, stabilizes the binding of FdUMP to thymidylate synthase. patsnap.comdrugbank.com This stabilization is a key factor in potentiating the action of 5-FU.
Enhancement of Thymidylate Synthase Inhibition
The formation of the stable ternary complex—comprising 5,10-methylenetetrahydrofolate, FdUMP, and thymidylate synthase—leads to a more profound and prolonged inhibition of the enzyme. patsnap.comfda.gov Thymidylate synthase is a critical enzyme in the synthesis of pyrimidine nucleotides, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. patsnap.comfda.gov
By stabilizing the FdUMP-TS complex, levocovorin enhances the inhibition of this enzyme, leading to a more significant depletion of intracellular thymidylate. patsnap.combccancer.bc.ca This amplified inhibition disrupts DNA synthesis and repair processes more effectively, thereby increasing the cytotoxicity of 5-FU against cancer cells. patsnap.com
Research findings from a study on colon cancer patients demonstrated this enhancement. In tumor biopsies taken 45 hours after 5-FU administration, the addition of leucovorin decreased the residual catalytic activity of thymidylate synthase from 74% (with 5-FU alone) to 49%. nih.gov Similarly, the number of free FdUMP binding sites was reduced from 49% to 24% with the co-administration of leucovorin, indicating a more comprehensive and durable inhibition of the enzyme. nih.gov
| Parameter | 5FU Alone (%) | 5FU + LV (%) |
|---|---|---|
| Residual Catalytic TS Activity | 74 | 49 |
| Free FdUMP Binding Sites | 49 | 24 |
Cellular Transport Mechanisms and Competitive Interactions
The entry of levocovorin into cells is a critical step for its pharmacological activity. It utilizes specific transport systems that are also responsible for the uptake of natural folates and other folate analogs.
Competition with Folic Acid Antagonists for Transport Processes
Levocovorin competes with folic acid antagonists, such as methotrexate (MTX), for the same cellular transport mechanisms. bccancer.bc.ca The primary transporter for both levocovorin and methotrexate is the reduced folate carrier (RFC). nih.gov This competition is a cornerstone of "leucovorin rescue," a clinical strategy to mitigate the toxic effects of high-dose methotrexate therapy. bccancer.bc.cacheo.on.ca
By competing for entry into cells via the RFC, levocovorin can limit the intracellular concentration of methotrexate in healthy tissues. nih.gov Furthermore, once inside the cell, levocovorin provides a direct source of reduced folate, bypassing the metabolic block imposed by methotrexate's inhibition of dihydrofolate reductase. patsnap.compatsnap.com This allows normal cells to resume the synthesis of essential nucleotides for DNA and RNA production, thereby rescuing them from the toxic effects of the antifolate agent. patsnap.combccancer.bc.ca The affinity of methotrexate and calcium leucovorin for binding to certain substances can differ; for instance, the affinity constant of methotrexate to cholestyramine resin was found to be higher than that of calcium leucovorin to the same resin. nih.gov
Preclinical Pharmacodynamic Investigations and Mechanistic Insights
In Vitro Cellular Studies
In vitro studies have been instrumental in elucidating the cellular mechanisms of levocorin calcium pentahydrate. These investigations have clarified its metabolic fate, its influence on cancer cell growth and death, and its synergistic relationship with other chemotherapeutic agents.
Levocorin, the l-isomer of leucovorin, is a 5-formyl derivative of tetrahydrofolic acid. nih.gov Once administered, it undergoes rapid conversion into 5-methyltetrahydrofolate (5-MTHF), which is the main biologically active form of folate in the human body. patsnap.com This metabolic conversion is a critical step for its therapeutic activity. patsnap.com Unlike synthetic folic acid, levocorin does not require the action of the enzyme dihydrofolate reductase (DHFR) to be converted into its active forms, such as tetrahydrofolate. nih.govmdpi.com This allows it to bypass any enzymatic blockades caused by DHFR inhibitors like methotrexate (B535133). patsnap.com
Studies in rats have shown that levofolinate is more readily converted to 5-MTHF compared to folic acid. mdpi.com While a significant portion of absorbed folic acid remains in its unconverted form in the serum, levofolinate levels decrease substantially as it is metabolized into active folates. mdpi.com This efficient conversion ensures a ready supply of the necessary cofactors for essential cellular processes. patsnap.com
This compound plays a significant role in modulating the antiproliferative effects of fluoropyrimidine chemotherapies, such as 5-fluorouracil (B62378) (5-FU). Preclinical evidence indicates that the simultaneous administration of levofolinate with 5-FU enhances the antiproliferative and cytotoxic activity of 5-FU. nih.gov In vitro studies on human colon cancer cells have demonstrated that this co-administration leads to a synergistic antitumor effect, whereas sequential administration may result in an antagonistic action. nih.govtechscience.com
In addition to enhancing antiproliferative effects, the combination of levocorin and 5-FU has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vitro data from studies on human colon cancer cells indicated that the simultaneous administration of levofolinate with 5-FU successfully induced apoptosis. nih.gov
The induction of apoptosis is a key mechanism through which anticancer therapies eliminate malignant cells. By potentiating the action of 5-FU, levocorin contributes to the activation of apoptotic pathways. This effect is linked to the enhanced and prolonged inhibition of thymidylate synthase, which disrupts DNA synthesis and ultimately triggers cellular death pathways. nih.gov
Levocorin significantly enhances the cytotoxicity of 5-fluorouracil (5-FU) in various cancer cell lines. This potentiation is a cornerstone of its use in combination chemotherapy. The enhancement is achieved by increasing the intracellular pool of the cofactor 5,10-methylenetetrahydrofolate, which stabilizes the binding of a 5-FU metabolite to the enzyme thymidylate synthase, leading to more effective cell killing. patsnap.comfrontiersin.org
Studies in colon cancer cell lines have quantified this enhancement. The addition of l-leucovorin (l-LV) consistently lowered the concentration of 5-FU required to inhibit cell growth by 50% (IC50), indicating a synergistic effect. For instance, in the CaCo2 LF/LV cell line, the IC50 of 5-FU alone was 1.8 µM, which was reduced to 1.3 µM when combined with 5 µM of l-LV. frontiersin.org
| Cell Line | IC50 of 5-FU alone (µM) | IC50 of 5-FU + 5 µM l-LV (µM) |
| CaCo2 LF/LV | 1.8 | 1.3 |
| LS174T | 10.5 | 8.1 |
| Data derived from in vitro studies on colon cancer cell lines. frontiersin.org |
Furthermore, research has explored the interaction of leucovorin with other combinations, such as trimetrexate (TMTX) and 5-FU. One study found that leucovorin enhanced the cytotoxicity of a TMTX/5-FU combination in human lymphocytic leukemia CCRF-CEM cells. This synergy was not observed when leucovorin was added to a methotrexate/5-FU combination, suggesting that the specific antifolate agent is a critical determinant of the interaction.
In Vivo Mechanistic Animal Model Studies
Animal models provide a crucial bridge between in vitro findings and clinical applications, allowing for the study of complex interactions within a living system.
In vivo studies using animal models have demonstrated that leucovorin can directly impact the pharmacokinetics of folate antagonists like methotrexate (MTX) in tissues. In a study involving L1210 leukemic mice, the administration of calcium leucovorin was shown to have significant pharmacokinetic effects in both tumor cells and normal proliferative tissues, such as the small intestine. nih.gov
When leucovorin was given simultaneously with high-dose methotrexate, it was able to reduce the maximal accumulation and retention of unbound, exchangeable MTX within these tissues. nih.gov This effect was dose-dependent; a higher dose of leucovorin was required to maximally affect MTX retention shortly after administration, whereas a lower dose was sufficient at later time points. nih.gov This suggests that leucovorin can influence the tissue concentration of the folate antagonist, contributing to its "rescue" effect by not only bypassing the enzymatic blockade but also by facilitating the clearance of the antagonist from the cells. nih.gov
| Tissue | Leucovorin Effect on Methotrexate (MTX) | Key Finding |
| L1210 Tumor Cells | Reduced maximal accumulation and retention | Leucovorin administration alters the tissue pharmacokinetics of MTX. nih.gov |
| Small Intestine | Reduced maximal accumulation and retention | The effect is observed in both malignant and normal proliferative tissues. nih.gov |
| Findings from an in vivo study in L1210 leukemic mice. nih.gov |
Reversal of Growth-Inhibitory Effects of Specific Agents
This compound plays a crucial role in modulating the cytotoxic effects of certain chemotherapeutic agents. Its application is primarily twofold: rescuing normal cells from the toxic effects of folate antagonists and enhancing the antineoplastic activity of fluoropyrimidines.
One of the principal applications of levocorin is in high-dose methotrexate therapy. patsnap.comnih.gov Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for reducing dihydrofolate to tetrahydrofolate (THF). patsnap.comdrugbank.compatsnap.comdrugbank.com This blockade depletes the intracellular pool of THF, a vital cofactor for the synthesis of nucleotides required for DNA and RNA production, thereby halting cell division. patsnap.compatsnap.com While this action targets rapidly dividing cancer cells, it also affects healthy cells, leading to significant toxicity. patsnap.compatsnap.com Levocorin, as a 5-formyl derivative of THF, circumvents this DHFR inhibition. patsnap.comdrugbank.comnih.govdrugbank.com It provides a direct source of reduced folate, allowing cells to replenish their THF pools and resume nucleotide synthesis. patsnap.compatsnap.com This "rescue" mechanism selectively protects healthy tissues from methotrexate-induced cytotoxicity without compromising the antitumor effect on malignant cells. patsnap.com
Conversely, levocorin is used to potentiate the growth-inhibitory effects of 5-fluorouracil (5-FU), a cornerstone in the treatment of various cancers, including colorectal cancer. nih.govoncotarget.com The cytotoxic action of 5-FU is primarily mediated by its metabolite, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway. patsnap.comoncotarget.com Levocorin is converted in the body to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS. patsnap.comdrugbank.com This stabilization enhances and prolongs the inhibition of TS, leading to a more pronounced depletion of thymidine (B127349) monophosphate and, consequently, greater disruption of DNA synthesis and repair in cancer cells. patsnap.comoncotarget.com Preclinical studies have demonstrated that the simultaneous administration of folinic acid and 5-FU results in a synergistic cytotoxic effect and increased inhibition of cancer cell growth. nih.govoncotarget.com In vitro data indicated that the simultaneous administration of calcium levofolinate and 5-FU enhanced the antiproliferative effect of 5-FU and induced apoptosis in human colon cancer cells. nih.gov
Influence on Cellular Cofactor Replacement
This compound serves as a direct source for replenishing intracellular pools of reduced folate cofactors, which are essential for a variety of metabolic processes. patsnap.com As the biologically active levo-isomer of folinic acid, it is readily converted within the body to various active derivatives of tetrahydrofolate (THF), the primary one being 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of active folate. patsnap.comdrugbank.com
The primary mechanism of levocorin's action in cofactor replacement is its ability to bypass the metabolic step catalyzed by dihydrofolate reductase (DHFR). drugbank.compatsnap.comdrugbank.com This is particularly critical in scenarios where DHFR is inhibited by drugs like methotrexate. patsnap.com By providing a pre-reduced form of folate, levocorin directly restores the pool of THF and its derivatives, which are necessary for one-carbon transfer reactions. These reactions are fundamental for the de novo synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the conversion of certain amino acids, such as methionine. drugbank.com
Studies have provided direct evidence of this cofactor replenishment. In pediatric patients with acute lymphoblastic leukemia undergoing high-dose methotrexate treatment, subsequent administration of leucovorin (the active component of this compound) was shown to significantly increase intracellular folate levels. nih.govnih.gov This research supports the hypothesis that leucovorin effectively restores the intracellular folate pool that is depleted by antifolate therapy. nih.govnih.gov
The table below summarizes the findings from a study investigating the changes in erythrocyte folate concentrations in pediatric ALL patients following high-dose methotrexate and subsequent leucovorin rescue.
| Folate Parameter | Before HD-MTX & Leucovorin (T0) (nmol/L) | After HD-MTX & Leucovorin (T1) (nmol/L) | Change | P-value |
|---|---|---|---|---|
| Total Erythrocyte Folate (Mean ± SD) | 416.7 ± 145.5 | 641.2 ± 196.3 | Mean Increase: 224.5 | <0.001 |
| Erythrocyte 5-methyl THF (Mean Increase ± SD) | - | - | 217.7 ± 209.5 | <0.001 |
| Erythrocyte non-methyl THF (Median Increase [Range]) | - | - | 0.6 [-9.9 to 11.1] | 0.676 |
| Serum Folate (Median Increase [Range]) | - | - | 29.2 [32.9 to 74.0] | <0.001 |
Data sourced from a study on pediatric patients with acute lymphoblastic leukemia. nih.gov
This replenishment of essential cofactors is the biochemical basis for levocorin's use in mitigating the toxicity of antifolates and in modulating the activity of other chemotherapeutic agents. patsnap.com
Advanced Analytical Chemistry and Research Methodologies
High-Performance Liquid Chromatography (HPLC) Method Development
Method development in HPLC for Levocorin calcium pentahydrate involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and degradation products. The goal is to create a reliable method that is suitable for its intended purpose, such as quality control or stability testing.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized analytical technique for the determination of Levocorin calcium. ijpsr.comresearchgate.net In this chromatographic mode, a nonpolar stationary phase is paired with a polar mobile phase. The retention of analytes is primarily governed by hydrophobic interactions, where less polar compounds are retained longer on the column. RP-HPLC methods are favored for their simplicity, versatility, and efficiency in separating a wide range of pharmaceutical compounds, including the relatively polar Levocorin calcium molecule. researchgate.net Both isocratic methods, where the mobile phase composition remains constant, and gradient elution methods, where the mobile phase composition is changed over time, have been successfully developed for its analysis. jpsbr.orgijpsr.com
The choice of the stationary phase is critical for achieving the desired separation in RP-HPLC. For the analysis of Levocorin calcium and its related substances, octadecylsilyl (ODS) bonded silica (B1680970) gel, commonly known as C18, is the most frequently employed stationary phase. researchgate.netijpsr.comresearchgate.net The long alkyl chains of the C18 packing provide a hydrophobic environment that facilitates the retention and separation of Levocorin calcium from its potential impurities.
Several studies have reported the use of C18 columns with varying dimensions and particle sizes to achieve optimal chromatographic performance. The selection of a specific C18 column depends on the analytical objective, such as the need for high-throughput analysis or high-resolution separation of complex mixtures.
Table 1: Examples of C18 Columns Used in this compound Analysis
| Column Brand/Type | Dimensions (mm) | Particle Size (µm) | Source |
| Phenomenex C18 | 250 x 4.6 | - | jpsbr.org |
| Agilent Poroshell EC-C8 | 4.6 x 150 | 2.7 | arlok.com |
| ACE C18 | 150 x 4.6 | 3 | ijpsr.comijpsr.com |
| Diamonsil C18 | 200 x 4.6 | 5 | researchgate.net |
| Develosil ODS HG-5 RP C18 | 150 x 4.6 | 5 | researchgate.net |
| Waters ODS (C18) | 250 x 4.6 | - | researchgate.net |
This table is interactive and can be sorted by column headers.
Mobile phase optimization is a crucial step in developing a robust RP-HPLC method. It involves adjusting the type of organic solvent, the aqueous phase composition (including buffer type and pH), and the ratio of organic to aqueous phases to control the retention and resolution of the analyte.
For Levocorin calcium, mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jpsbr.orgijpsr.com The pH of the buffer is a critical parameter, as Levocorin calcium has ionizable functional groups. A pH of around 6.6 to 6.8 is often used to ensure consistent retention and peak shape. jpsbr.orgijpsr.comarlok.com Ion-pairing reagents, such as tetrabutylammonium (B224687) phosphate (B84403) or tetrabutylammonium hydrogen sulfate (B86663), are sometimes incorporated into the mobile phase to improve the retention and peak symmetry of the polar analyte on the nonpolar stationary phase. jpsbr.orgijpsr.comarlok.com
Table 2: Examples of Mobile Phase Compositions for this compound Analysis
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | pH | Source |
| 0.005M Tetrabutyl ammonium (B1175870) phosphate buffer | Acetonitrile | 70:30, v/v | 6.6 | jpsbr.org |
| 5 mM Tetrabutylammonium phosphate buffer with 20% methanol | Methanol | Gradient (90:10 to 80:20) | 6.6 | arlok.com |
| Potassium Phosphate Tribasic and Tetrabutyl ammonium hydrogen sulfate in water | Methanol | Gradient | 6.8 | ijpsr.comijpsr.com |
| 50 mmol/L Dipotassium hydrogen phosphate and potassium dihydrogen phosphate buffer | Acetonitrile | 90:10 | 4.00 | researchgate.net |
| 0.01M Phosphate Buffer | Acetonitrile | 40:60 | - | researchgate.net |
This table is interactive and can be sorted by column headers.
UV-Vis spectrophotometric detection is the most common method for the quantification of Levocorin calcium after HPLC separation. The selection of an appropriate detection wavelength is based on the UV spectrum of the analyte, where it exhibits maximum absorbance, to ensure high sensitivity. Levocorin calcium typically shows maximum absorbance (λmax) in the range of 280-292 nm. researchgate.netjpsbr.orgijpsr.comarlok.com The specific wavelength chosen can vary slightly between different developed methods, often optimized to maximize the signal-to-noise ratio and minimize interference from co-eluting substances.
Table 3: Reported Detection Wavelengths for this compound
| Wavelength (nm) | Analytical Method | Source |
| 292 | RP-HPLC | jpsbr.org |
| 290 | RP-HPLC | arlok.com |
| 280 | RP-HPLC | ijpsr.comijpsr.com |
| 283 | RP-HPLC | researchgate.net |
| 280 | UV Spectrophotometry | researchgate.net |
This table is interactive and can be sorted by column headers.
Analytical Method Validation Parameters
Once an HPLC method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure its reliability and suitability for its intended use. researchgate.netijpsr.com Validation involves demonstrating that the method possesses the required performance characteristics.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. jpsbr.org In the context of Levocorin calcium analysis, this means the HPLC method must be able to produce a response that is solely due to Levocorin calcium, without interference from other substances in the sample. jpsbr.org
Selectivity is a more general term that refers to the ability of a method to distinguish between the analyte and other components in the sample. For chromatographic methods, selectivity is demonstrated by achieving sufficient resolution between the peak for Levocorin calcium and peaks for any other components.
To establish specificity and selectivity, several approaches are employed:
Analysis of Placebo: Injecting a solution containing all the formulation excipients (placebo) except Levocorin calcium should not produce any peak at the retention time of the active ingredient. jpsbr.org
Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. ijpsr.comijpsr.comarlok.com The developed HPLC method is then used to analyze these stressed samples. The method is considered specific and stability-indicating if the Levocorin calcium peak is well-resolved from all the degradation product peaks, and peak purity analysis (using a photodiode array detector) confirms that the analyte peak is spectrally pure. ijpsr.comarlok.com
Successful specificity studies provide confidence that the method can accurately quantify Levocorin calcium without interference, which is critical for quality control and stability assessment of pharmaceutical products. jpsbr.orgijpsr.com
Linearity and Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
In the analysis of Leucovorin calcium pentahydrate, various studies have established the linearity of different analytical methods. For instance, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrated linearity for Leucovorin calcium in the concentration range of 5-15 μg/ml. jpsbr.org Another study established a wider linearity range of 0-70 µg/ml for Leucovorin using an RP-HPLC method. researchgate.net A UV spectrophotometric method has also been validated, showing a linearity range of 3-15 μg/mL. researchgate.net
The correlation coefficient (r²) is a key parameter to assess the linearity of the data. For the RP-HPLC method with a range of 5-15 μg/ml, a regression equation of Y = 604x + 82.69 was reported with a correlation coefficient (r²) of 0.998. jpsbr.org Another RP-HPLC method reported a correlation coefficient of 0.999 over a concentration range of 0-70µg/ml. researchgate.net For the analysis of process-related impurities and degradation products of Levoleucovorin Calcium, a correlation coefficient value greater than 0.9900 was achieved for all impurities within a linearity range of 0.5-1.5 µg/mL. ijpsr.comijpsr.com
The following table summarizes the linearity and range data from various studies on Leucovorin calcium pentahydrate:
| Analytical Method | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Leucovorin Calcium | 5 - 15 | 0.998 | jpsbr.org |
| RP-HPLC | Leucovorin | 0 - 70 | 0.999 | researchgate.net |
| UV Spectrophotometry | Leucovorin Calcium | 3 - 15 | 0.998 | researchgate.net |
| RP-HPLC | Process Impurities | 0.5 - 1.5 | >0.9900 | ijpsr.comijpsr.com |
Accuracy and Precision Assessment
Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo preparation and the recovery percentage is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility.
For Leucovorin calcium pentahydrate, accuracy studies have shown high recovery rates. In one study, the mean percent recovery was found to be 100.81%. jpsbr.org Another study reported recovery in the range of 98% to 102%. researchgate.net For the analysis of process impurities, consistent recoveries ranging from 98.0% to 102% were demonstrated. ijpsr.comijpsr.com
Precision studies for Leucovorin calcium have demonstrated low variability. The RSD of mean assay values in one study was 0.50%, indicating good repeatability. jpsbr.org Intermediate precision, or ruggedness, was also assessed, with an RSD value of 0.53%. jpsbr.org Another study confirmed the precision of their method with RSD values of less than 2% for intra-day and inter-day variations. researchgate.net
The table below presents a summary of accuracy and precision data for Leucovorin calcium pentahydrate analysis:
| Parameter | Analyte | Result | Reference |
| Accuracy (% Recovery) | Leucovorin Calcium | 100.81 | jpsbr.org |
| Accuracy (% Recovery) | Leucovorin | 98 - 102 | researchgate.net |
| Accuracy (% Recovery) | Process Impurities | 98.0 - 102.0 | ijpsr.comijpsr.com |
| Precision (RSD %) | Leucovorin Calcium | 0.50 | jpsbr.org |
| Intermediate Precision (RSD %) | Leucovorin Calcium | 0.53 | jpsbr.org |
| Precision (RSD %) | Leucovorin | < 2.0 | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For Leucovorin calcium pentahydrate, the LOD and LOQ have been determined for various analytical methods. An RP-HPLC method reported an LOD of 0.58 μg/ml and an LOQ of 1.76 μg/ml. jpsbr.org Another, more sensitive RP-HPLC method established a significantly lower LOD of 0.003 µg/ml and an LOQ of 0.009 µg/ml. researchgate.net A UV spectrophotometric method determined the LOD and LOQ to be 0.225μg/mL and 0.683μg/mL, respectively. researchgate.net
In the context of impurity analysis, a stability-indicating RP-HPLC method for Levoleucovorin Calcium demonstrated an LOD of 0.015% and an LOQ of 0.05% for all process-related impurities. ijpsr.comijpsr.com
The following table summarizes the LOD and LOQ values for Leucovorin calcium pentahydrate from different analytical studies:
| Analytical Method | Analyte | LOD | LOQ | Reference |
| RP-HPLC | Leucovorin Calcium | 0.58 µg/mL | 1.76 µg/mL | jpsbr.org |
| RP-HPLC | Leucovorin | 0.003 µg/mL | 0.009 µg/mL | researchgate.net |
| UV Spectrophotometry | Leucovorin Calcium | 0.225 µg/mL | 0.683 µg/mL | researchgate.net |
| RP-HPLC | Process Impurities | 0.015% | 0.05% | ijpsr.comijpsr.com |
Robustness and Ruggedness Evaluations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
The robustness of analytical methods for Leucovorin calcium has been evaluated by intentionally altering chromatographic conditions. In one study, the flow rate of the mobile phase was changed by ±0.2 mL/min, and the composition of the mobile phase was also varied. jpsbr.org The results remained unaffected by these small changes, with an RSD of the mean assay values of 0.50%. jpsbr.org Another study assessed robustness by adjusting the column temperature by ±2°C, the flow rate by ±10%, the methanol percentage in the mobile phase by ±2%, and the pH of the mobile phase by ±0.2 units. arlok.com
Ruggedness, often assessed as intermediate precision, was demonstrated by carrying out the experiment on a different day, by a different analyst, and on a different instrument, with the RSD value for Leucovorin calcium being 0.53%. jpsbr.org
The table below details the parameters varied during robustness testing of an HPLC method for Leucovorin calcium. arlok.com
| Parameter Varied | Variation |
| Column Temperature | ± 2°C |
| Flow Rate | ± 10% |
| Methanol in Mobile Phase | ± 2% |
| pH of Mobile Phase | ± 0.2 units |
Stability-Indicating Analytical Techniques
Stability-indicating methods are analytical procedures that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies, or stress testing, are conducted to demonstrate the specificity of a stability-indicating method and to identify the likely degradation products. Leucovorin calcium pentahydrate, containing amide and aldehyde groups, is susceptible to degradation. ijpsr.comijpsr.com
Forced degradation studies have been performed on Leucovorin calcium under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. ijpsr.comijpsr.comarlok.com
Acidic and Basic Hydrolysis: Degradation is typically induced by treating the drug solution with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH), often with heating. ijpsr.comijpsr.com
Oxidative Degradation: This is commonly carried out using hydrogen peroxide (e.g., 1% or 3% H₂O₂), also with heating. ijpsr.comijpsr.comarlok.com
Thermal Degradation: The drug product is exposed to high temperatures (e.g., 80°C for 4 hours) to assess heat stability. arlok.com
Photolytic Degradation: The stability of the drug under light exposure is tested, for instance, by exposing it to UV light overnight. arlok.com
In these studies, the developed HPLC methods were able to resolve the Leucovorin peak from the peaks of the degradation products, and peak purity analysis confirmed no co-eluting impurities. arlok.com The mass balance was found to be close to 90-110% in one study, indicating that the method could account for the drug and its degradation products. ijpsr.comijpsr.com
Analysis of Process-Related Impurities and Degradation Products
The United States Pharmacopeia (USP) lists several potential organic impurities for Leucovorin Calcium, including:
5-Formyl-5,6,7,8-tetrahydropteroic acid
4-Aminobenzoylglutamic acid
10-Formyldihydrofolic acid
5,10-Diformyltetrahydrofolic acid
7,8-Dihyrofolic acid
10-Formylfolic acid
Folic acid spectrumrx.comspectrumchemical.com
A stability-indicating RP-HPLC method has been developed for the determination of seven process-related impurities in Levoleucovorin Calcium for injection. ijpsr.comijpsr.com This method demonstrated good resolution between the peaks of Levoleucovorin Calcium, its process impurities (Imp-A to Imp-G), and degradation products. ijpsr.com
Comparative Analytical Techniques for Isomeric Forms
The analysis and separation of isomeric forms of folinic acid are critical for ensuring the quality and efficacy of this compound, as the biological activity resides primarily in the (6S)-diastereomer. Leucovorin, or folinic acid, possesses two chiral centers, one at the C6 position of the pteridine (B1203161) ring and another in the L-glutamic acid side chain. This results in the existence of two diastereomers: the biologically active (6S, αS)-isomer (levofolinate) and the inactive (6R, αS)-isomer. Various advanced analytical methodologies have been developed to effectively separate and quantify these isomers. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of leucovorin isomers. The method's versatility allows for both normal-phase and reversed-phase chromatography, but for isomeric separation, chiral chromatography is particularly indispensable. nih.gov
Chiral HPLC Methodologies:
Chiral HPLC utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to achieve separation of enantiomers and diastereomers. nih.govnih.gov For leucovorin, methods often involve CSPs that create transient diastereomeric complexes with the isomers, leading to differential retention times.
Protein-Based Columns: Bovine Serum Albumin (BSA) has been used as a chiral selector in column-switching systems for the determination of leucovorin isomers in clinical samples. nih.gov These columns operate based on the principles of affinity chromatography, where the complex three-dimensional structure of the protein provides multiple chiral recognition sites.
Macrocyclic Glycopeptide Columns: A teicoplanin-based macrocyclic glycopeptide column has proven effective for the chiral separation of leucovorin isomers. isc.ac This type of CSP offers a multimodal retention mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation, which facilitates the resolution of the (6R)- and (6S)-forms. A study successfully developed and validated a stereoselective liquid chromatography–tandem mass spectrometry method using such a column to determine (6R)-leucovorin and (6S)-leucovorin in human plasma. isc.ac
The choice of mobile phase is crucial for optimizing separation. In one method, a mobile phase of ammonium trifluoroacetate (B77799) (NH4TFA) or ammonium acetate (B1210297) (NH4OAc) in methanol was used with a teicoplanin column to achieve chiral separation. isc.ac
Interactive Data Table: HPLC Parameters for Leucovorin Isomer Separation Below is a summary of typical parameters used in HPLC methods for separating leucovorin isomers.
| Parameter | Details | Reference |
| Technique | Chiral Liquid Chromatography-Tandem Mass Spectrometry | isc.ac |
| Stationary Phase | Macrocyclic glycopeptide (Teicoplanin) | isc.ac |
| Mobile Phase | NH4TFA or NH4OAc in Methanol | isc.ac |
| Analyte | (6R)-Leucovorin, (6S)-Leucovorin | isc.ac |
| Linear Range | 0.050–20.0 µg/mL | isc.ac |
| LLOQ | 0.050 µg/mL | isc.ac |
| Intra-assay Precision | 3.6–13.2% (6R), 3.4–12.9% (6S) | isc.ac |
| Inter-assay Precision | 3.6–13.2% (6R), 3.4–12.9% (6S) | isc.ac |
| Accuracy | 99.4–102.4% (6R), 95.3–96.8% (6S) | isc.ac |
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful analytical tool for the separation of drug stereoisomers, offering high efficiency, rapid analysis times, and minimal sample consumption. nih.govsemanticscholar.org For leucovorin, CE methods typically employ chiral selectors added to the background electrolyte (BGE).
Chiral Selectors in CE:
Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE for separating diastereomers. nih.govsemanticscholar.org These cyclic oligosaccharides have a chiral cavity that can form inclusion complexes with the isomers of the analyte. The differential stability of these complexes for each isomer leads to differences in their electrophoretic mobility, enabling separation.
A study demonstrated the successful separation of folinic acid diastereomers using a newly synthesized cationic β-cyclodextrin derivative, mono-6-deoxy-6-piperdine-β-cyclodextrin (PIP-β-CD), as the chiral selector. nih.gov The separation was optimized by investigating the effects of BGE pH, selector concentration, and the addition of an organic modifier. A resolution (Rs) of 2.31 was achieved at a pH of 6.50, which was deemed optimal for balancing resolution and migration time. semanticscholar.org
Affinity Capillary Electrophoresis (ACE) using proteins like BSA as a chiral selector in the buffer has also been reported for the chiral separation of leucovorin, achieving high efficiencies of over 200,000 theoretical plates. acs.orgdocumentsdelivered.com
Interactive Data Table: Optimized CE Conditions for Folinic Acid Diastereomer Separation The following table summarizes the optimized conditions from a research study using a cationic β-cyclodextrin derivative.
| Parameter | Optimal Condition | Outcome | Reference |
| Chiral Selector | mono-6-deoxy-6-piperdine-β-cyclodextrin | Effective separation of diastereomers | nih.gov |
| Selector Conc. | 6.0 mmol/L | Provided good resolution and suitable run time | semanticscholar.org |
| Background Electrolyte | 30 mmol/L phosphate buffer | Stable electrophoretic environment | nih.gov |
| BGE pH | 6.50 | Maximum resolution (Rs = 2.31) | semanticscholar.org |
| Organic Modifier | 10% Acetonitrile | Improved separation | nih.gov |
| Within-day RSD (Migration Time) | 1.2% (levo-folinic acid), 1.4% (diastereomer) | High precision | semanticscholar.org |
| Between-day RSD (Migration Time) | 2.2% (levo-folinic acid), 2.3% (diastereomer) | Good reproducibility | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to distinguish between diastereomers. reddit.com Unlike enantiomers, which have identical NMR spectra in an achiral solvent, diastereomers have different physical properties and thus can produce distinct spectra. reddit.com
Distinguishing Diastereomers:
The spatial arrangement of atoms in diastereomers is different, leading to variations in the chemical environments of their respective nuclei. This results in different chemical shifts and coupling constants in their NMR spectra. youtube.com For leucovorin, the different stereochemistry at the C6 position would place the surrounding protons and carbons in unique magnetic environments for the (6S) and (6R) forms, allowing for their differentiation.
Advanced NMR Techniques:
While a standard 1D NMR spectrum can show separate signals for diastereomers, more advanced techniques can provide clearer evidence of their existence and interconversion. nih.gov
Chiral Resolving Agents: In cases where spectral overlap is an issue, chiral resolving agents (also known as chiral solvating agents) can be added to the NMR sample. reddit.com These agents form transient diastereomeric complexes with the isomers, enhancing the chemical shift differences between them and simplifying quantification. nih.govresearchgate.net
2D NMR: Techniques like 2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) can be used to detect equilibrating diastereomers. nih.gov
The application of NMR provides unambiguous structural information, complementing the quantitative data obtained from chromatographic and electrophoretic methods.
Future Directions in Fundamental Research
Elucidation of Novel Enzyme Interactions
While the interactions of Leucovorin's active metabolites with dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are well-established, future fundamental research is poised to uncover more nuanced and novel enzymatic interactions. Beyond its role as a simple rescue agent or potentiator, evidence suggests that Leucovorin and its stereoisomers may directly influence the activity of other key enzymes in folate metabolism and nucleotide synthesis.
One area of burgeoning interest is the interaction with serine hydroxymethyltransferase (SHMT) , a critical enzyme that interconverts serine and glycine (B1666218) and produces 5,10-methylenetetrahydrofolate. Studies have shown that Leucovorin can act as a potent inhibitor of both cytosolic and mitochondrial isoforms of SHMT. researchgate.netuw.edu.pl This inhibition is significant as it suggests a more complex regulatory role for Leucovorin within the one-carbon metabolic network than previously appreciated. Further elucidation of the structural and kinetic details of this interaction could reveal new avenues for therapeutic modulation. For instance, differential inhibition of SHMT isoforms by Leucovorin's stereoisomers has been observed, highlighting the need for more detailed enzymatic assays. uw.edu.pl
Another avenue for exploration is the direct interaction with enzymes involved in de novo purine (B94841) synthesis. While Leucovorin provides the necessary one-carbon units for this pathway, its direct binding and potential allosteric regulation of enzymes such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) remain to be fully characterized. nih.govmdpi.com Understanding these potential interactions could provide a more complete picture of how Leucovorin influences nucleotide pools, which is critical for DNA replication and repair.
Future research in this area will likely focus on:
Isomer-specific enzyme kinetics: Detailed kinetic studies to differentiate the inhibitory or modulatory effects of the (6S) and (6R) isomers of Leucovorin on a wider range of folate-dependent enzymes.
Structural analysis of enzyme-leucovorin complexes: X-ray crystallography and cryo-electron microscopy to resolve the atomic details of how Leucovorin and its metabolites bind to enzymes other than DHFR and TS.
Proteomics-based approaches: Utilizing activity-based protein profiling and other proteomic techniques to identify novel, previously unknown protein interactors of Leucovorin and its derivatives within the cell.
| Enzyme Target | Known Interaction | Potential for Novel Elucidation |
| Dihydrofolate Reductase (DHFR) | Bypassed by Leucovorin's active metabolites. researchgate.net | Understanding competitive displacement dynamics. nih.gov |
| Thymidylate Synthase (TS) | Active metabolite (5,10-CH2-THF) stabilizes the inhibitory complex with FdUMP. researchgate.net | Direct inhibitory effects of Leucovorin isomers. |
| Serine Hydroxymethyltransferase (SHMT) | Inhibition by Leucovorin. researchgate.netuw.edu.pl | Isomer-specific inhibition and structural basis of interaction. researchgate.netuw.edu.pl |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Provides one-carbon units for its function. | Potential for direct allosteric modulation. |
Investigation of Unexplored Biochemical Subpathways
The canonical role of Leucovorin is centered on cytosolic one-carbon metabolism for nucleotide synthesis. However, emerging research indicates that its influence may extend to other, less explored biochemical subpathways, with significant implications for cellular function.
Mitochondrial One-Carbon Metabolism: There is growing evidence for the critical role of mitochondrial folate metabolism in various cellular processes, including the synthesis of glycine, purines, and ATP, as well as in redox homeostasis. wikipedia.orgnih.gov The mitochondrial folate pathway is biochemically distinct from its cytosolic counterpart and is essential for rapidly proliferating cells. rcsb.org Leucovorin, as a source of reduced folates, can contribute to the mitochondrial folate pool. wikipedia.org Future investigations are needed to delineate the precise mechanisms and consequences of Leucovorin's impact on mitochondrial one-carbon metabolism. This includes understanding how Leucovorin and its metabolites are transported into the mitochondria and how they influence the activity of mitochondrial folate-dependent enzymes. Dysregulation of mitochondrial metabolism is a hallmark of many diseases, and understanding Leucovorin's role in this context could open new therapeutic avenues. nih.gov
Gut Microbiome Interactions: The gut microbiome is increasingly recognized as a key player in drug metabolism and host physiology. Recent studies have suggested that Leucovorin can modulate the composition and metabolic activity of the gut microbiota. For example, Leucovorin has been shown to restore the diversity of the gut microbiota in mice treated with methotrexate (B535133) and to specifically increase the abundance of beneficial bacteria such as Bifidobacterium. pdbj.org This interaction is a two-way street, as the gut microbiome can also metabolize folates, potentially influencing the systemic bioavailability of Leucovorin's active forms. Unraveling the complex interplay between Leucovorin, the gut microbiome, and host metabolism is a promising area for future research. This could lead to strategies for optimizing Leucovorin-based therapies through probiotic or prebiotic interventions.
Key research questions in these unexplored subpathways include:
What are the specific transporters responsible for the uptake of Leucovorin and its metabolites into mitochondria?
How does Leucovorin supplementation affect the metabolic flux through the mitochondrial one-carbon pathway?
Which specific bacterial species and enzymatic pathways in the gut are responsible for the metabolism of Leucovorin?
How do alterations in the gut microbiome, induced by Leucovorin, impact host folate homeostasis and systemic health?
Development of Advanced Analytical Techniques for Trace Analysis
The accurate and sensitive measurement of Leucovorin and its various metabolites in biological matrices is crucial for pharmacokinetic studies and for understanding its intricate metabolic fate. While several analytical methods exist, there is an ongoing need for the development of more advanced techniques with lower limits of detection and the ability to perform high-throughput analysis.
Hyphenated Chromatographic Techniques: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the trace analysis of Leucovorin and its derivatives. researchgate.netscilit.commdpi.commdpi.com These methods offer high sensitivity and selectivity, allowing for the simultaneous quantification of multiple folate species in complex biological samples such as plasma and tissue. researchgate.netscilit.com Future developments in this area will likely focus on further improving the sensitivity of these assays, enabling the detection of ultra-trace levels of metabolites. Additionally, the development of chiral LC-MS/MS methods is critical for separating and quantifying the individual diastereomers of Leucovorin and its major metabolite, 5-methyltetrahydrofolate, which have different biological activities. mdpi.comnih.gov
Biosensors for Real-Time Monitoring: A significant leap forward in the analytical field would be the development of biosensors capable of real-time, continuous monitoring of Leucovorin and its metabolites in vivo. rcsb.orgrug.nlnih.gov Such devices could provide unprecedented insights into the pharmacokinetics and pharmacodynamics of the compound at the individual patient level. Electrochemical and optical biosensors are promising platforms for this application. mdpi.com The development of highly specific recognition elements, such as aptamers or molecularly imprinted polymers, for Leucovorin and its key metabolites will be a critical step in the realization of these technologies.
Future advancements in analytical techniques will likely involve:
Miniaturization and Automation: The development of microfluidic-based analytical platforms for high-throughput analysis of small sample volumes.
Advanced Sample Preparation: The use of novel solid-phase extraction materials and techniques to improve the recovery and reduce matrix effects in the analysis of complex biological samples.
Multi-analyte Platforms: The expansion of current LC-MS/MS methods to include a broader range of folate-related metabolites, providing a more comprehensive picture of the one-carbon metabolic network.
| Analytical Technique | Principle | Application for Leucovorin Analysis | Future Development |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Determination of process impurities in Leucovorin calcium. | Limited application for trace analysis in biological samples. |
| UV Derivative-Spectrophotometry | Measurement of the absorption of UV light by the analyte. | Determination of Leucovorin in biological fluids. | Lower sensitivity compared to mass spectrometry-based methods. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Determination of Leucovorin and folic acid in human urine. rcsb.org | Can be hyphenated with mass spectrometry for improved sensitivity. |
| HPLC-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by HPLC followed by sensitive and selective detection by tandem mass spectrometry. | Simultaneous quantitation of Leucovorin and its metabolites in plasma and tissues. researchgate.netscilit.com | Increased sensitivity, chiral separation, and expanded analyte panels. |
| Biosensors | Use of a biological recognition element coupled to a transducer to generate a signal. | Potential for real-time, continuous monitoring. rcsb.orgrug.nl | Development of specific recognition elements and miniaturized devices. |
Computational Modeling of Molecular Dynamics and Binding Interactions
Computational modeling has become an indispensable tool in modern drug discovery and molecular biology, offering insights into the dynamic behavior of molecules and their interactions at an atomic level. For Leucovorin calcium pentahydrate, these techniques hold immense potential for elucidating its mechanism of action and for the rational design of novel folate-based therapeutics.
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the conformational dynamics of Leucovorin and its target enzymes, such as thymidylate synthase and dihydrofolate reductase. uw.edu.pl By simulating the movement of atoms over time, MD can reveal the key interactions that stabilize the binding of Leucovorin's metabolites to their enzymatic targets. These simulations can also shed light on how mutations in these enzymes, which can lead to drug resistance, affect ligand binding. While challenging, MD simulations of the ternary complex of thymidylate synthase, FdUMP, and 5,10-methylenetetrahydrofolate (derived from Leucovorin) could provide critical insights into the mechanism of action of 5-fluorouracil (B62378) potentiation. uw.edu.pl
Comparative Molecular Field Analysis (CoMFA) and Other 3D-QSAR Methods: CoMFA and similar three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques are used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. These methods can be applied to a series of Leucovorin analogs to build predictive models of their activity. The resulting contour maps can guide the design of new derivatives with improved binding affinity or selectivity for specific folate-dependent enzymes or transporters.
Prediction of Off-Target Interactions: A significant challenge in drug development is the potential for off-target interactions, which can lead to unexpected side effects. Computational approaches are being developed to predict the potential off-target binding profile of small molecules across the human proteome. Applying these methods to Leucovorin and its metabolites could help to identify previously unknown interactions and provide a more comprehensive understanding of its biological effects.
Future directions in the computational modeling of Leucovorin include:
Enhanced Sampling Techniques: The use of advanced MD simulation methods, such as metadynamics and umbrella sampling, to more efficiently explore the binding and unbinding pathways of Leucovorin's metabolites.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: The application of hybrid QM/MM methods to model the enzymatic reactions involving Leucovorin's metabolites with high accuracy, providing detailed insights into the transition states and reaction mechanisms.
Integration with Experimental Data: The close integration of computational predictions with experimental data from structural biology and enzymology to validate and refine the computational models.
Structural Biology Studies of Protein-Ligand Complexes
Understanding the three-dimensional structures of Leucovorin and its metabolites in complex with their protein targets is fundamental to elucidating their mechanism of action at a molecular level. Structural biology techniques provide atomic-resolution snapshots of these interactions, which are invaluable for structure-based drug design.
X-ray Crystallography: X-ray crystallography has been instrumental in determining the structures of numerous folate-dependent enzymes, including dihydrofolate reductase and thymidylate synthase. nih.gov While crystal structures of human DHFR with folate have been solved, providing a template for understanding the binding of reduced folates, a high-resolution structure of a human enzyme in complex with Leucovorin or its direct metabolites would be highly informative. pdbj.orgresearchgate.net Such a structure would reveal the precise hydrogen bonding and van der Waals interactions that govern binding and could explain the different affinities of Leucovorin's stereoisomers.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. This technique is particularly well-suited for studying folate transporters, which are membrane-embedded proteins responsible for the cellular uptake of Leucovorin. researchgate.netwikipedia.org Recent cryo-EM structures of human folate transporters, such as the reduced folate carrier (SLC19A1), in complex with folate analogs have provided unprecedented insights into the mechanism of folate transport. researchgate.netwikipedia.orgnih.gov Future cryo-EM studies focusing on the binding of Leucovorin to these transporters will be crucial for understanding its uptake and for designing drugs that can selectively target these transport systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of protein-ligand interactions in solution. scilit.com It is particularly useful for studying weak interactions and for mapping the binding site of a ligand on a protein. scilit.com NMR could be used to study the interaction of Leucovorin with its target enzymes in a more physiological-like environment than is possible with crystallography. Furthermore, NMR can provide information on the conformational changes that occur in both the protein and the ligand upon binding.
Future research in the structural biology of Leucovorin-protein complexes will aim to:
Q & A
Q. What is the biochemical mechanism of levocorin calcium pentahydrate in mitigating methotrexate (MTX)-induced toxicity?
this compound acts as a reduced folate derivative, bypassing dihydrofolate reductase inhibition caused by MTX. It directly supplies tetrahydrofolate, essential for DNA synthesis and cellular repair, thereby rescuing cells from MTX-induced cytotoxicity. This mechanism is critical in protocols combining MTX (e.g., cancer chemotherapy) with levocorin to minimize off-target toxicity .
Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?
- Storage: Store as a powder at -20°C for long-term stability. In solvent (e.g., aqueous solutions), store at -80°C for up to 2 years .
- Solubility: Slightly soluble in water (10 mM in H₂O). Insoluble in DMSO. Note discrepancies in reported solubility (e.g., "微溶于H₂O" in some sources vs. defined 10 mM in others), which may arise from batch-specific crystallinity or hydration state .
Q. What are standard protocols for preparing this compound solutions in rescue therapy studies?
- Sample Preparation: Dissolve in sterile water at 10 mM, filter-sterilize, and dilute to working concentrations (e.g., 25–100 µM).
- Co-administration with MTX: Time-dependent dosing is critical; administer levocorin 24 hours post-MTX to avoid interference with MTX’s therapeutic efficacy .
Advanced Research Questions
Q. How to design experiments assessing levocorin’s efficacy in reducing MTX-induced cytotoxicity?
- Experimental Parameters:
- Cell Lines: Use human leukemic (e.g., CCRF-CEM) or fibroblast models.
- Concentration Ranges: MTX (0.1–10 µM) with levocorin (1–100 µM).
- Assays: Micronucleus formation (% MNBN), nuclear division index (NDI), and mitotic index (MI) to quantify genotoxicity and cellular recovery .
- Controls: Include MTX-only and levocorin-only arms to isolate rescue effects.
Q. What analytical methods validate the purity and calcium content of this compound?
- Purity: HPLC with UV detection (λ = 280 nm) or LC-MS, ensuring >98% purity per pharmacopeial standards .
- Calcium Quantification: Atomic absorption spectroscopy (AAS) or ICP-MS, using lanthanum chloride to suppress matrix interference. Reference USP methods for calcium standardization (e.g., calcium carbonate dilution series) .
Q. How to resolve contradictions in levocorin’s reported solubility across studies?
- Methodological Adjustments:
- Use sonication or gentle heating (≤37°C) to improve dissolution.
- Pre-filter solutions to remove undissolved particulates.
- Validate solubility via gravimetric analysis (e.g., dry residue measurement post-lyophilization) .
Q. How to interpret conflicting data on MTX toxicity parameters (e.g., NDI vs. MI trends)?
- NDI Decline: Indicates reduced cell proliferation due to MTX-induced S-phase arrest.
- MI Reduction: Reflects mitotic inhibition. Levocorin restores NDI but may not fully recover MI, highlighting differential folate dependency in cell cycle phases. Normalize data to untreated controls and apply ANOVA with post-hoc tests .
Q. Does calcium ion concentration affect levocorin’s stability or bioavailability?
- Stability Studies: Conduct thermal analysis (DSC-TG) to assess decomposition thresholds (e.g., ~120°C for dehydration).
- Bioavailability: Use calcium-balanced heparinized blood samples (50 IU heparin/mL) to avoid ion chelation artifacts in pharmacokinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
